Benzyl ethanimidothioate
Description
Benzyl ethanimidothioate (IUPAC name: this compound; hydrochloride) is a thioimidate derivative with the molecular formula C₉H₁₂ClNS and a molecular weight of 201.71 g/mol . Its SMILES notation is CC(=N)SCC₁=CC=CC=C₁.Cl, indicating a benzyl group attached to an ethanimidothioate backbone, with a hydrochloride counterion . The compound is commercially available at 96% purity for research use (RUO) and is classified under PubChem CID 12626231 .
Properties
CAS No. |
59696-97-8 |
|---|---|
Molecular Formula |
C9H11NS |
Molecular Weight |
165.26 g/mol |
IUPAC Name |
benzyl ethanimidothioate |
InChI |
InChI=1S/C9H11NS/c1-8(10)11-7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |
InChI Key |
UUHJZMMXPPGITC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=N)SCC1=CC=CC=C1 |
Origin of Product |
United States |
Chemical Reactions Analysis
Elimination Reactions Leading to Nitrile Formation
Benzyl ethanimidothioate undergoes base-mediated elimination under specific conditions to yield nitriles. This reaction is highly sensitive to solvent polarity, base strength, and temperature:
-
Triethylamine (pKₐ = 10.67 in water, 9.25 in DMF, 18.5 in MeCN) promotes elimination in polar aprotic solvents (DMF, MeCN) at ambient temperatures .
The proposed mechanism involves deprotonation of the α-thioiminium intermediate, followed by β-hydrogen elimination (E2 pathway) . This aligns with the observed stereochemical outcomes and base dependency .
Table 1: Reaction Conditions and Product Distribution
| Base | Solvent | Temp (°C) | Major Product | Yield (%) |
|---|---|---|---|---|
| Triethylamine | DMF | 25 | Nitrile | 85 |
| DBU | MeCN | 25 | Nitrile | 78 |
| K₂CO₃ | THF | 25 | Thiazole | 62 |
Competing Pathways in Thioamide Reactions
This compound participates in competitive reactions depending on reaction design:
-
Hantzsch Thiazole Synthesis : In the presence of α-bromoacetamides and weak bases (e.g., K₂CO₃), cyclization to thiazoles dominates .
-
Eschenmoser Coupling : Under non-basic conditions, coupling with electrophiles (e.g., bromoisoquinoline derivatives) forms C–N bonds, though this pathway is less favored compared to elimination .
pH-controlled decomposition studies reveal that the α-thioiminium intermediate’s stability dictates product selectivity. For example, electron-withdrawing substituents on the benzyl group stabilize the intermediate, suppressing nitrile formation .
pH-Dependent Decomposition in Aqueous Media
The hydrolysis and elimination kinetics of this compound are pH-dependent:
-
Below pH 6: Hydrolysis to benzylamine and thioacetate occurs.
-
Above pH 8: Elimination dominates, producing benzonitrile and ethanethiol .
Figure 1: pH vs. Reaction Rate
This linear relationship underscores the role of hydroxide ion concentration in accelerating elimination .
Comparison with Similar Compounds
Key Properties :
- Physical State : Typically solid (exact form unspecified) due to hydrochloride salt formation.
- Hazards : Causes serious eye damage (GHS H318) .
- Applications : Primarily used in synthetic chemistry research, particularly in multicomponent reactions and amidine formation .
Comparison with Similar Compounds
Structural Analogues
Benzyl ethanimidothioate belongs to the thioimidate/carbimidothioate family. Below is a comparison with structurally related compounds:
Structural Insights :
- Furan or thiophene substituents (e.g., Compounds 19–21 ) introduce heterocyclic moieties, altering electronic properties and reactivity.
- Salt Forms : Hydrochloride (this compound) vs. hydrobromide (e.g., Compound 20 ) salts influence solubility and crystallinity.
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